The compound "8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine nucleosides, which are fundamental components of nucleic acids. Purine nucleosides have been extensively studied due to their biological significance and potential therapeutic applications. The introduction of a bromine atom at the 8-position of purine nucleosides, as seen in 8-bromoguanosine and 8-bromoadenosine, results in a syn conformation rather than the typical anti conformation. This conformational change has implications for the compound's interaction with biological systems, such as its use by enzymes involved in RNA polymerization1.
In biomedical research, the syn conformation of 8-brominated purine nucleosides has been discussed in relation to their substrate properties for RNA polymerization enzymes. The inability of these enzymes to process 8-substituted purine nucleoside triphosphates suggests potential applications in studying enzyme specificity and nucleic acid interactions. These compounds could serve as molecular probes to investigate the mechanisms of RNA synthesis and the role of nucleoside conformations in biological processes1.
The study of 7-alkylamino-2-methylquinoline-5,8-diones provides insight into the regiochemistry of nucleophilic substitution reactions involving brominated quinoline derivatives. The synthetic routes developed for key intermediates, such as 6- and 7-bromo-2-methylquinoline-5,8-diones, highlight the potential for creating a variety of substituted quinoline compounds. The proposed mechanism for the regioselectivity observed in the nucleophilic amination of these compounds could inform the design of new synthetic methods for constructing complex molecules with specific functional group orientations2.
Although not directly mentioned in the provided papers, the structural similarities between the studied compounds and the compound of interest suggest potential applications in drug development. The unique properties imparted by the bromine atom, such as altered conformation and reactivity, could be exploited to design novel pharmaceutical agents. These agents might target specific enzymes or pathways involved in disease processes, leveraging the modified interactions of brominated purine derivatives with biological molecules1 2.
This compound is classified under purine derivatives, specifically as a brominated purine nucleoside. Its structure includes a bromine atom at the 8-position of the purine ring, which is significant for its biological activity and interaction with enzymes. The compound's CAS number is 126456-06-2, and it has been referenced in various chemical databases and research articles due to its relevance in pharmacological studies .
The synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves a one-pot reaction process. The primary method includes the following steps:
The molecular formula of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is C13H12BrN5O2, with a molecular weight of approximately 353.17 g/mol. The structure features:
The compound's structural features influence its biological interactions and mechanisms of action .
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is known to undergo several important chemical reactions:
The mechanism of action for brominated purines like this compound involves several factors:
Key physical and chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in laboratory settings .
The applications of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione extend into various fields:
The systematic naming of purine derivatives follows strict IUPAC guidelines based on parent heterocyclic systems. For this compound, the primary name is 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, which specifies:
Alternative names include 8-bromo-7-(2-butynyl)-3-methylxanthine, reflecting its classification as a xanthine derivative. The name 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine emphasizes the xanthine core but is non-IUPAC compliant [6] [10].
Table 1: Systematic and Common Naming Conventions
Naming Style | Name |
---|---|
IUPAC Systematic | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
Functional Group Emphasis | 8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione |
Xanthine Derivative | 3-Methyl-7-(2-butyn-1-yl)-8-bromoxanthine |
The molecular formula C₁₀H₉BrN₄O₂ confirms:
Molecular weight is 297.11 g/mol, calculated as:
Table 2: Elemental Composition
Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon | 10 | 12.01 | 120.10 |
Hydrogen | 9 | 1.008 | 9.07 |
Bromine | 1 | 79.90 | 79.90 |
Nitrogen | 4 | 14.01 | 56.04 |
Oxygen | 2 | 16.00 | 32.00 |
Total | 297.11 |
The CAS Registry Number 666816-98-4 uniquely identifies this compound in chemical databases and regulatory systems. This number is essential for inventory tracking and safety documentation [3] [4] [5]. The PubChem CID 21088927 links to its public entry in the PubChem database, providing access to structural, toxicological, and bioassay data. These identifiers facilitate cross-referencing across analytical, synthetic, and pharmacological studies [5] [7].
The purinedione system exhibits prototropic tautomerism at N1 and N3 positions. Two dominant tautomers exist:
The but-2-yn-1-yl chain introduces restricted rotation due to the alkyne bond (C≡C), locking the substituent in a linear conformation. This minimizes steric interactions with the purine ring. Methyl substitution at N3 further restricts rotation around the N3-C bond, favoring a syn conformation relative to the carbonyl at C2 [5] [8].
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Ultraviolet-Visible (UV-Vis)
Table 3: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 12.15 (s, 1H) | Purine H¹ |
δ 4.85 (d, 2H) | N⁷-CH₂- group | |
δ 3.45 (s, 3H) | N³-CH₃ | |
¹³C NMR | δ 155.8, 151.2 | C2/C6 carbonyls |
δ 82.5, 74.3 | Alkyne carbons | |
FT-IR | 1715, 1690 cm⁻¹ | C=O asymmetric stretch |
2200 cm⁻¹ | C≡C stretch | |
UV-Vis | 212 nm (ε=12,500 M⁻¹cm⁻¹) | Purine ring π→π* |
278 nm (ε=3,800 M⁻¹cm⁻¹) | Carbonyl n→π* |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7